Buspirone hydrochloride
Overview
Description
Buspirone hydrochloride (BUS-HCl) is an anxiolytic agent that is not chemically or pharmacologically related to the benzodiazepines, barbiturates, or other sedative/anxiolytic drugs . It is a white crystalline, water-soluble compound with a molecular weight of 422 .
Molecular Structure Analysis
Buspirone hydrochloride has a unique chemical structure. It is a serotonin 5-HT 1A receptor agonist . The molecular formula of Buspirone hydrochloride is C21H31N5O2 .
Physical And Chemical Properties Analysis
Buspirone hydrochloride is a white, crystalline, water-soluble compound with a molecular mass of 422 . It has several polymorphs including Form 1 and Form 2, which consist of plate and columnar crystals, respectively .
Scientific Research Applications
Treatment of Cerebellar Ataxia : Buspirone hydrochloride, a serotonin agonist, has been studied for its efficacy in treating cerebellar ataxia. An open-label study showed significant improvement in patients with mild or moderate cerebellar dysfunction. However, it was ineffective in patients with severe cerebellar dysfunction, suggesting its potential in treating mild to moderate cases of cerebellar ataxia (Lou et al., 1995).
Enhanced Iontophoretic Delivery for Anxiety Treatment : A study explored the in vitro iontophoretic delivery of Buspirone hydrochloride through human skin, demonstrating the potential of delivering therapeutic doses of the drug transdermally. This study also found that certain chemical enhancers could significantly improve drug permeation (Meidan et al., 2003).
Effects on Fetal Development : Research has indicated that Buspirone hydrochloride can have adverse effects on the fetal cerebellum when administered to pregnant rats. This suggests potential risks associated with its use during pregnancy (Zaki & Abouel-Magd, 2018).
Treatment of Atypical Paraphilia : Buspirone hydrochloride has been reported to successfully treat a patient with atypical paraphilia and transvestic fetishism. This suggests its potential application in managing certain psychiatric conditions (Fedoroff, 1992).
Intranasal Microemulsion for Brain Pharmacokinetics : A study developed microemulsion formulations of Buspirone hydrochloride for intranasal administration, aimed at improving drug bioavailability and brain drug levels. This indicated a novel delivery method for the drug (Bshara et al., 2014).
Treatment of Anxiety and Autism : Clinical trials have shown that Buspirone is effective in treating anxiety and has been used in patients with autism. It distinguishes itself from benzodiazepines by lacking sedative, anticonvulsant, and muscle-relaxant properties (Taylor et al., 1985).
Treatment of Aggression and Anxiety in Mentally Retarded Patients : Buspirone has been effective in reducing aggression and anxiety in mentally retarded adult patients without causing cognitive side effects, offering an alternative to neuroleptics and benzodiazepines (Ratey et al., 1991).
Safety And Hazards
properties
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLFGYGYQXUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037193 | |
Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buspirone hydrochloride | |
CAS RN |
33386-08-2 | |
Record name | Buspirone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buspirone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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